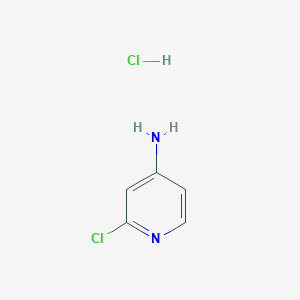

2-Chloropyridin-4-amine hydrochloride

Description

BenchChem offers high-quality 2-Chloropyridin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloropyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCPJLPRYOQGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660013 | |

| Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2897-42-9 | |

| Record name | 2-Chloropyridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloropyridin-4-amine Hydrochloride

This technical guide provides a detailed exploration of the physical and chemical properties of 2-Chloropyridin-4-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer practical insights into the handling, characterization, and application of this compound. Given the limited specific experimental data for the hydrochloride salt, this guide provides a thorough analysis of the parent compound, 2-Chloropyridin-4-amine, and extrapolates the expected properties of its hydrochloride form, grounded in fundamental chemical theory.

Introduction and Strategic Importance

2-Chloropyridin-4-amine and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The pyridine scaffold is a ubiquitous feature in many pharmaceutical agents, and the specific substitution pattern of an amino group at the 4-position and a chlorine atom at the 2-position offers synthetic chemists a versatile platform for further molecular elaboration. The chlorine atom is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions, while the amino group can be functionalized in various ways.

The hydrochloride salt is often prepared to improve the solubility and handling characteristics of the parent amine. This guide will delineate the properties of both the free base and its salt, providing a comparative analysis to inform experimental design and application.

Structural Relationship: Free Base vs. Hydrochloride Salt

The conversion of 2-Chloropyridin-4-amine to its hydrochloride salt involves the protonation of the basic nitrogen atom of the pyridine ring by hydrochloric acid. This transformation has a significant impact on the compound's physical properties.

Caption: Conversion of the free base to its hydrochloride salt.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the available data for 2-Chloropyridin-4-amine and provide an expert projection for its hydrochloride salt.

General Properties

| Property | 2-Chloropyridin-4-amine (Free Base) | 2-Chloropyridin-4-amine Hydrochloride |

| Synonyms | 4-Amino-2-chloropyridine | 2-Chloro-4-aminopyridinium chloride |

| CAS Number | 14432-12-3 | 2897-42-9 |

| Molecular Formula | C₅H₅ClN₂ | C₅H₆Cl₂N₂ |

| Molecular Weight | 128.56 g/mol | 165.02 g/mol |

| Appearance | White to light yellow crystalline powder | Expected to be a white to off-white crystalline solid |

Thermal and Solubility Properties

| Property | 2-Chloropyridin-4-amine (Free Base) | 2-Chloropyridin-4-amine Hydrochloride |

| Melting Point | 89-94 °C | Expected to be significantly higher than the free base |

| Boiling Point | Data not available | Decomposes before boiling |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and methanol. | Expected to have enhanced solubility in water and polar protic solvents |

| pKa | Estimated around 4-5 for the pyridinium ion | The pyridinium ion is already protonated |

Expert Insight: The conversion of an amine to its hydrochloride salt typically increases the melting point due to the formation of a more stable crystal lattice. The ionic nature of the salt also leads to greater solubility in polar solvents, particularly water.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of the hydrochloride salt is expected to show a downfield shift of the aromatic protons compared to the free base, due to the deshielding effect of the protonated pyridinium ring.

FT-IR Spectroscopy

The FT-IR spectrum of the hydrochloride salt will exhibit characteristic changes compared to the free base. The N-H stretching vibrations of the primary amine will remain, while new broad absorptions corresponding to the N⁺-H stretch of the pyridinium ion are expected to appear in the 2400-3000 cm⁻¹ region.

Key FT-IR Bands for 2-Chloropyridin-4-amine (Free Base):

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3300 | N-H stretching (asymmetric and symmetric) |

| 1640-1600 | N-H bending (scissoring) |

| 1580-1450 | C=C and C=N stretching of the pyridine ring |

| 850-750 | C-H out-of-plane bending |

| 750-700 | C-Cl stretching |

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The safety profile of 2-Chloropyridin-4-amine hydrochloride is expected to be similar to the free base, with the added consideration of its acidic nature.

GHS Hazard Statements for 2-Chloropyridin-4-amine (Free Base):

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Insight for the Hydrochloride Salt: Due to its acidic nature, the hydrochloride salt may be more corrosive than the free base. Extra care should be taken to avoid contact with skin and mucous membranes.

Experimental Protocols

The following protocols provide standardized procedures for the preparation and analysis of 2-Chloropyridin-4-amine hydrochloride.

Preparation of 2-Chloropyridin-4-amine Hydrochloride

This protocol describes the conversion of the free base to its hydrochloride salt.

Caption: A typical laboratory workflow for salt formation.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of 2-Chloropyridin-4-amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the pH of the solution becomes acidic (test with pH paper).

-

Precipitation: Continue stirring for 30 minutes at room temperature. A white precipitate of the hydrochloride salt should form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

-

Drying: Dry the product under vacuum to a constant weight.

Purity Determination by HPLC

This method is suitable for assessing the purity of both the free base and its hydrochloride salt.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Applications in Synthesis

2-Chloropyridin-4-amine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical candidates. Its hydrochloride salt is often the preferred form for use in aqueous reaction media.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: The chlorine atom can be readily displaced in palladium-catalyzed cross-coupling reactions to form C-C bonds.

-

Buchwald-Hartwig Amination: The chlorine atom can be substituted with various amines to introduce new functional groups.

-

N-Functionalization: The amino group can be acylated, alkylated, or used in the formation of ureas and thioureas.

Conclusion

2-Chloropyridin-4-amine hydrochloride is a synthetically important compound with physical properties that make it advantageous for use in various research and development settings. While specific experimental data for the hydrochloride salt is not as abundant as for the free base, a solid understanding of its expected properties can be derived from fundamental chemical principles. This guide provides a comprehensive overview to assist researchers in the effective utilization of this versatile chemical intermediate.

References

-

PubChem. 2-Chloropyridin-4-amine. [Link]

- Google Patents.

-

Manas Petro Chem. 2 Amino 4 Chloropyridine. [Link]

-

CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]

-

SIELC Technologies. 4-Amino-2-Chloropyridine. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Amino-2-chloropyridine. [Link]

-

SpectraBase. 2-Chloropyridine - Optional[1H NMR] - Spectrum. [Link]

-

Otto Chemie Pvt. Ltd. 4-Amino-2-chloropyridine, 97%. [Link]

2-Chloropyridin-4-amine hydrochloride chemical structure and formula

An In-Depth Technical Guide to 2-Chloropyridin-4-amine Hydrochloride: A Key Intermediate in Chemical Synthesis

This guide provides a comprehensive technical overview of 2-Chloropyridin-4-amine hydrochloride, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's chemical identity, synthesis, applications, and safety protocols, grounding all information in authoritative scientific literature.

Core Chemical Identity & Properties

2-Chloropyridin-4-amine, and its hydrochloride salt, are valued intermediates in organic synthesis. The pyridine ring, substituted with a nucleophilic amino group and a chlorine atom susceptible to displacement, provides a versatile scaffold for constructing complex molecular architectures.[1]

Chemical Structure and Formula

The structure consists of a pyridine ring chlorinated at the 2-position and functionalized with an amino group at the 4-position. The hydrochloride salt form involves the protonation of the pyridine ring nitrogen.

-

2-Chloropyridin-4-amine (Free Base)

-

2-Chloropyridin-4-amine Hydrochloride

-

Molecular Formula: C₅H₅ClN₂·HCl

-

Molecular Weight: 165.02 g/mol

-

Caption: Structures of the free base and hydrochloride salt.

Nomenclature and Identifiers

Proper identification is critical for sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-chloropyridin-4-amine | [3] |

| Synonyms | 4-Amino-2-chloropyridine, 2-Chloro-4-aminopyridine | [3][5] |

| CAS Number | 14432-12-3 (Free Base), 2897-42-9 (Hydrochloride) | [2][3][8] |

Physicochemical Properties

The properties of the free base are summarized below. The hydrochloride salt exhibits increased water solubility.

| Property | Value | Source |

| Appearance | Off-white to slight yellow solid/crystal | [5] |

| Melting Point | 91-94 °C or 129-133 °C | [5] |

| pKa | 5.72 ± 0.11 (Predicted) | [9] |

| Storage | Keep in a dark, dry place at room temperature | [2][9] |

Synthesis and Mechanism

The synthesis of 2-chloropyridin-4-amine is well-established, with several routes optimized for yield and industrial scalability.

Established Synthetic Pathways

A common and efficient method involves the nitration of 2-chloropyridine-N-oxide, followed by the reduction of the resulting 2-chloro-4-nitropyridine oxide.[10] The reduction step is often accomplished using iron powder in an acidic medium, such as glacial acetic acid.[11] This classic Bechamp reduction is favored for its cost-effectiveness and operational simplicity. The mechanism involves the stepwise reduction of the nitro group on the aromatic ring by the metal catalyst.

Another documented approach begins with 2-pyridine carboxylic acid, which undergoes esterification, chlorination, amidation, and finally a Hofmann degradation to yield the target amine.[12]

Caption: High-level overview of a common synthetic workflow.

Detailed Experimental Protocol: Synthesis via Reduction

The following protocol is adapted from a patented, high-yield process.[11] It exemplifies a self-validating system where reaction completion can be monitored chromatographically.

Objective: To synthesize 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine N-oxide.

Materials:

-

2-chloro-4-nitropyridine N-oxide (0.2 mol)

-

Iron powder (0.7 mol)

-

Glacial acetic acid (250 mL)

-

50 wt.% aqueous sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Benzene and Cyclohexane (for recrystallization)

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 2-chloro-4-nitropyridine N-oxide (35.0 g, 0.2 mol), iron powder (39.2 g, 0.7 mol), and glacial acetic acid (250 mL).[11]

-

Reduction: Heat the mixture to reflux. Maintain reflux for approximately 1.5 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.[11]

-

Work-up: Cool the reaction mixture to below 25 °C. Carefully neutralize the mixture by adjusting the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.

-

Extraction: Perform a liquid-liquid extraction using diethyl ether (3 x 500 mL).

-

Washing: Wash the combined organic layers with saturated aqueous common salt (2 x 100 mL) and then with water (50 mL).[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a 1:1 (v/v) mixture of benzene and cyclohexane to yield the purified 2-chloro-4-aminopyridine. The reported yield for this method is 91.3%.[11]

Applications in Research and Development

The dual functionality of 2-chloropyridin-4-amine makes it a highly versatile intermediate for creating diverse molecular libraries.[1]

Role as a Versatile Synthetic Scaffold

The molecule possesses two primary reactive sites:

-

The 4-amino group: A nucleophilic site that can be readily acylated, alkylated, or used in condensation reactions.

-

The 2-chloro group: Susceptible to nucleophilic aromatic substitution (SNAr) or, more significantly, participation in palladium-catalyzed cross-coupling reactions.[1]

This orthogonality allows for regioselective functionalization, a critical advantage in multi-step synthesis.

Application in Pharmaceutical Discovery

This compound is a cornerstone for the synthesis of numerous biologically active molecules.

-

Kinase Inhibitors: It is a key building block for aryl-substituted pyridine derivatives, which are prevalent scaffolds in kinase inhibitors. The chlorine atom is readily displaced in Suzuki-Miyaura coupling reactions with various arylboronic acids to form C-C bonds.[1][13]

-

Antimicrobial Agents: The chlorinated pyridine structure is integral to developing novel anti-inflammatory and antimicrobial agents.[5] Research has demonstrated that Schiff bases derived from 2-amino-4-chloropyridine exhibit significant in-vitro antimicrobial activity against various strains of bacteria and fungi.[14]

-

Other Therapeutics: It serves as an intermediate in the synthesis of drugs for neurological disorders, as well as antihistamines.[5][15]

Application in Agrochemicals

Beyond pharmaceuticals, 2-chloropyridin-4-amine is a crucial intermediate in the agrochemical sector.

-

Herbicides and Fungicides: It is used in the formulation of various crop protection products.[5][15]

-

Plant Growth Regulators: It is the key precursor for synthesizing 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with very high cytokinin activity.[11] This derivative promotes callus growth, budding, and seed germination, and can increase fruit yield in crops like citrus and wheat.[11]

Caption: Application pathways from the core intermediate.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

-

GHS Classification: The compound is classified as hazardous. It causes skin irritation and serious eye irritation.[16][17] It may also be harmful if swallowed, inhaled, or in contact with skin.[3][7][18]

-

Signal Word: Warning or Danger, depending on the supplier and concentration.[3]

Recommended Handling Procedures

-

Engineering Controls: Always use this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure that eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (US OSHA 29 CFR 1910.133 or European Standard EN166).[16]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[16]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[16]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][19]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18][19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

2-Chloropyridin-4-amine hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, established synthetic routes, and proven utility as a scaffold make it an invaluable asset for chemists in both pharmaceutical and agrochemical R&D. Understanding its properties, synthesis, and handling requirements is essential for leveraging its full potential in the development of next-generation chemical entities.

References

-

PubChem. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432. [Link]

- Google Patents.

-

Nsj Prayoglife. 2-Amino-4-chloropyridine. [Link]

-

PharmaCompass. 2-Amino-4-chloropyridine. [Link]

-

PubChem. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866. [Link]

-

ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 2. 14432-12-3|4-Amino-2-chloropyridine|BLD Pharm [bldpharm.com]

- 3. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prayoglife.com [prayoglife.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-4-chloropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2897-42-9|2-Chloropyridin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. 2-Amino-4-chloropyridine | 19798-80-2 [chemicalbook.com]

- 10. 4-Amino-2-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloropyridin-4-amine Hydrochloride: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Chloropyridin-4-amine hydrochloride (CAS Number: 73725-34-5), a pivotal heterocyclic intermediate. While data specifically for the hydrochloride salt is sparse, this document synthesizes available information on the parent compound, 2-Chloropyridin-4-amine, and contextualizes it for the application of its hydrochloride form. We will delve into its chemical identity, synthesis, reactivity, and critical applications, with a particular focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Physicochemical Properties

2-Chloropyridin-4-amine hydrochloride is the salt form of 2-Chloropyridin-4-amine. The hydrochloride salt is typically formed to enhance the compound's stability and solubility in aqueous media, a common practice in drug development.

Table 1: Physicochemical Properties of 2-Chloropyridin-4-amine (Free Base)

| Property | Value | Source(s) |

| CAS Number | 14432-12-3 | [1] |

| Molecular Formula | C5H5ClN2 | [1][2] |

| Molecular Weight | 128.56 g/mol | [1][2] |

| Appearance | Off-white to slight yellow solid/crystalline powder | [2][3] |

| Melting Point | 91-94 °C | [2] |

| IUPAC Name | 2-chloropyridin-4-amine | [1] |

| Synonyms | 4-Amino-2-chloropyridine, 2-Chloro-4-aminopyridine | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3] The hydrochloride salt is expected to have higher water solubility. |

Synthesis and Manufacturing

The industrial synthesis of 2-Chloropyridin-4-amine is crucial for its application as a building block. Several synthetic routes have been established, with the choice of method often depending on the cost of starting materials, reaction conditions, and desired yield.

Established Synthetic Pathways

One of the most common and economically viable methods starts from 2-chloropyridine.[4][5] This process involves two key steps: nitration followed by reduction.[4][5]

-

N-Oxidation: 2-Chloropyridine is first oxidized to 2-chloropyridine-N-oxide, often using an oxidizing agent like hydrogen peroxide in an acetic acid medium.[5] This step activates the pyridine ring for subsequent reactions.

-

Nitration: The N-oxide is then nitrated, typically with a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[5][6]

-

Reduction: The nitro group is subsequently reduced to an amino group. Common reducing agents include iron powder in acetic acid.[5][7]

Another established route utilizes the more affordable isonicotinic acid as the starting material.[5] This pathway involves chlorination, amidation, and finally a Hofmann degradation to yield the desired product.[5]

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared in the final step of the synthesis. A common laboratory-scale method involves treating a solution of the free base (2-Chloropyridin-4-amine) with a solution of hydrogen chloride in an organic solvent, such as dioxane.[8] The resulting hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Chemical Reactivity and Key Transformations

The dual functionality of 2-Chloropyridin-4-amine, with its nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a highly versatile intermediate in organic synthesis.[4]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of aryl-substituted pyridine derivatives, which are important scaffolds for many biologically active compounds.[4]

Caption: Suzuki-Miyaura cross-coupling reaction of 2-Chloropyridin-4-amine.

Applications in Drug Discovery and Agrochemicals

2-Chloropyridin-4-amine hydrochloride is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[2][3]

Pharmaceutical Applications

The substituted pyridine core is a common motif in many pharmaceuticals. 2-Chloropyridin-4-amine serves as a key intermediate in the production of drugs targeting various conditions, including:

-

Antihistamines and Anti-inflammatory Agents: The pyridine scaffold is present in numerous anti-inflammatory and antihistaminic drugs.[3]

-

Antitumor and Antiviral Drugs: This compound is utilized in the synthesis of novel compounds with potential applications as anticancer and antiviral therapies.[3]

-

Neurological Disorders: It is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2][9]

Agrochemical Applications

In the agrochemical industry, 2-Chloropyridin-4-amine is an important intermediate for the synthesis of:

-

Herbicides and Fungicides: Its structure is incorporated into various herbicides and fungicides to enhance crop protection.[2][9]

-

Plant Growth Regulators: It is a key substance in the synthesis of forchlorfenuron (KT-30), a highly active cytokinin that promotes plant growth and increases crop yield.[5]

Caption: Key application areas of 2-Chloropyridin-4-amine hydrochloride.

Analytical Characterization

The identity and purity of 2-Chloropyridin-4-amine and its hydrochloride salt are typically confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |

| Elemental Analysis | Determination of the elemental composition. |

Safety and Handling

2-Chloropyridin-4-amine is considered a hazardous substance and should be handled with appropriate safety precautions.[10][11] The hydrochloride salt is expected to have a similar hazard profile.

-

Hazard Statements: Causes skin and serious eye irritation.[11] May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Precautionary Measures: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][11] If on skin, wash off immediately with plenty of soap and water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek immediate medical attention.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-Chloropyridin-4-amine hydrochloride is a versatile and valuable building block in the chemical industry. Its unique combination of reactive sites allows for the efficient synthesis of a diverse range of complex molecules with significant applications in medicine and agriculture. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and developers working to create the next generation of pharmaceuticals and crop protection agents.

References

-

PubChem. (n.d.). 2-Chloropyridin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

Sources

- 1. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 8. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloropyridin-4-amine Hydrochloride: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 2-Chloropyridin-4-amine hydrochloride, a pivotal building block in modern pharmaceutical and agrochemical research. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, key applications, and essential safety protocols, grounded in established scientific literature.

Core Chemical Identity and Physicochemical Properties

2-Chloropyridin-4-amine and its hydrochloride salt are heterocyclic aromatic compounds that serve as versatile intermediates in organic synthesis. The presence of a chlorine atom at the 2-position and an amino group at the 4-position of the pyridine ring imparts distinct reactivity, making it a valuable precursor for a wide range of functionalized molecules.

The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.

| Identifier | 2-Chloropyridin-4-amine (Free Base) | 2-Chloropyridin-4-amine Hydrochloride |

| Molecular Formula | C5H5ClN2[1][2][3] | C5H6Cl2N2 |

| Molecular Weight | 128.56 g/mol [1][3][4] | 165.02 g/mol |

| CAS Number | 14432-12-3[1][2][4] | 2897-42-9 |

| Appearance | Off-white to light yellow crystalline powder[4] | Data not readily available |

| Melting Point | 89-94 °C[2][4] | Data not readily available |

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloropyridin-4-amine can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired scale of production, and overall cost-effectiveness.

Established Synthetic Pathways

One of the most common and economically viable methods commences with the nitration of 2-chloropyridine, followed by a reduction of the nitro group to the corresponding amine.[5][6][7]

A generalized workflow for this synthesis is depicted below:

Caption: Generalized workflow for the synthesis of 2-Chloropyridin-4-amine hydrochloride.

Another established route begins with isonicotinic acid, which undergoes a series of transformations to yield the target compound.[5] Other reported methods include starting from 2-aminopyridine or 2,4-dihydroxypyridine.[7]

Detailed Experimental Protocol: Synthesis from 2-Chloro-4-nitropyridine-N-oxide

The following protocol is a representative example of the reduction step in the synthesis of 2-Chloropyridin-4-amine.

Materials:

-

2-Chloro-4-nitropyridine-N-oxide

-

Iron powder

-

Glacial acetic acid

-

50% (w/w) aqueous sodium hydroxide solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Benzene and cyclohexane (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-nitropyridine-N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL).[8]

-

Heat the mixture to reflux and maintain for approximately 1.5 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Cool the reaction mixture to below 25 °C.[8]

-

Carefully adjust the pH of the mixture to between 7.0 and 8.0 using a 50% aqueous sodium hydroxide solution.[8]

-

Extract the aqueous layer with diethyl ether (3 x 500 mL).[8]

-

Wash the combined organic extracts with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to yield pure 2-chloro-4-aminopyridine.[8]

-

To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.

Applications in Research and Development

The unique bifunctional nature of 2-Chloropyridin-4-amine, possessing both a nucleophilic amino group and a chlorine atom amenable to substitution, renders it a highly versatile intermediate in organic synthesis.[5]

Pharmaceutical Development

This compound is a crucial precursor in the synthesis of a diverse range of pharmaceutical agents.[9][10] Its applications span several therapeutic areas:

-

Antihistamines and Anti-inflammatory Agents: It serves as a key building block in the development of novel anti-inflammatory and antihistaminic drugs.[10]

-

Antimicrobial and Antiviral Drugs: The chlorinated pyridine scaffold is integral to the synthesis of new antimicrobial and antiviral compounds.[9]

-

Oncology: It is utilized in the synthesis of potential anti-tumor agents.[10]

-

Neurological Disorders: Research has explored its use as an intermediate for pharmaceuticals targeting neurological conditions.[9]

Agrochemical Industry

In the agrochemical sector, 2-Chloropyridin-4-amine is a vital intermediate for producing:

-

Herbicides, Pesticides, and Fungicides: It is a foundational component in the synthesis of various crop protection products.[9][10]

-

Plant Growth Regulators: A notable application is in the synthesis of Forchlorfenuron (KT-30), a highly active cytokinin that promotes plant growth and increases crop yields.[7]

The resulting agrochemicals often exhibit high biological activity, low toxicity, and are readily degradable in the environment.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and quantifying 2-Chloropyridin-4-amine.

A representative HPLC method utilizes a Primesep 100 mixed-mode stationary phase column.[11] The isocratic method employs a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm.[11] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating complex mixtures containing this and related compounds.[12][13]

Safety, Handling, and Storage

2-Chloropyridin-4-amine and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][14]

Recommended Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][14] Eyewash stations and safety showers should be readily accessible.[1][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][14] Respiratory protection may be required if dust is generated.[1][2]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][2] Keep locked up.[1][2]

-

Incompatibilities: Avoid strong oxidizing agents.[1]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[1][14]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][14]

Conclusion

2-Chloropyridin-4-amine hydrochloride is a compound of significant interest in the chemical and pharmaceutical industries. Its versatile reactivity, stemming from the strategically positioned amino and chloro groups on the pyridine ring, allows for its use as a key intermediate in the synthesis of a wide array of biologically active molecules. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible utilization in research and development.

References

-

PubChem. (n.d.). 2-Chloropyridin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

PubChem. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 4-Amino-2-Chloropyridine. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 6. 4-Amino-2-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]

- 14. fishersci.com [fishersci.com]

2-Chloropyridin-4-amine hydrochloride mechanism of action in biological systems

An In-depth Technical Guide to the Biological Significance of 2-Chloropyridin-4-amine Hydrochloride

Introduction: The Role of 2-Chloropyridin-4-amine as a Synthetic Precursor

2-Chloropyridin-4-amine, and its hydrochloride salt, is a halogenated aminopyridine derivative. Its chemical structure, featuring a nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a highly versatile intermediate in organic synthesis. While the aminopyridine class of molecules includes compounds with significant direct biological activity, extensive review of the scientific literature indicates that 2-Chloropyridin-4-amine hydrochloride's primary role is that of a foundational building block.

This guide will therefore explore the compound's biological relevance through the lens of its most significant derivatives, providing a scientifically rigorous understanding of its impact in two major fields: agriculture and medicine.

Agrochemical Applications: The Forchlorfenuron (CPPU/KT-30) Synthesis Pathway

One of the most widespread applications of 2-Chloropyridin-4-amine is in the production of Forchlorfenuron, also known as CPPU or KT-30. Forchlorfenuron is a highly potent synthetic plant growth regulator of the phenylurea cytokinin type. Its mechanism of action is centered on promoting plant cell division and differentiation, leading to significant increases in fruit size and overall yield.

Mechanism of Action of Forchlorfenuron

Forchlorfenuron exerts its effects through several key physiological processes in plants:

-

Promotion of Cell Division and Expansion: It accelerates cell mitosis and promotes both the horizontal and vertical growth of plant organs, which directly contributes to the enlargement of fruits like kiwifruit, grapes, and melons.

-

Synergy with Auxins: The compound acts synergistically with natural auxins to stimulate cell division and growth, enhancing the plant's endogenous growth processes.

-

Delayed Senescence: Forchlorfenuron promotes the synthesis of chlorophyll and improves photosynthetic efficiency, which delays leaf aging and maintains plant vigor for longer periods.

-

Induction of Bud Development: It can break apical dominance and encourage the germination and growth of lateral buds.

A study on the maize enzyme cytokinin oxidase/dehydrogenase (ZmCKO1), which irreversibly degrades cytokinins, found that Forchlorfenuron (CPPU) acts as a competitive inhibitor. This inhibition reduces the breakdown of natural cytokinins, further amplifying the growth-promoting effects. The crystal structure of ZmCKO1 in complex with CPPU revealed that the inhibitor binds to the same active site as natural substrates like zeatin.

Synthesis of Forchlorfenuron

The commercial production of Forchlorfenuron is a direct application of 2-Chloropyridin-4-amine as a starting material. The synthesis involves the reaction of 2-chloro-4-aminopyridine with phenyl isocyanate.

Figure 1. Synthesis of Forchlorfenuron from 2-Chloropyridin-4-amine.

This protocol is adapted from established laboratory methods for the synthesis of Forchlorfenuron.

-

Dissolution: Dissolve 2.0 mmol of 2-chloro-4-aminopyridine in 10 mL of a dry solvent such as acetone or toluene in a reaction flask.

-

Addition of Reagent: Add 2.0 mmol of phenyl isocyanate to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for approximately 8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Solvent Evaporation: Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Purification: Chromatograph the resulting residue over an alumina column, using chloroform as the eluent.

-

Isolation: Collect the eluates containing the desired product and evaporate the solvent under reduced pressure.

-

Recrystallization: Recrystallize the final residue from an acetone-ether mixture to yield pure N-(2-chloro-4-pyridyl)-N'-phenylurea.

Pharmaceutical Applications: A Scaffold for Drug Discovery

In medicinal chemistry, 2-Chloropyridin-4-amine serves as a valuable scaffold for synthesizing a diverse range of compounds, including those with potential antimicrobial, anti-inflammatory, and anti-tumor properties. Its utility in this area is best understood by contrasting it with its well-known, non-chlorinated analog, 4-aminopyridine.

Contextual Analog: The Mechanism of 4-Aminopyridine (Dalfampridine)

It is critical to distinguish 2-Chloropyridin-4-amine from 4-aminopyridine (4-AP) . 4-AP is a potent, non-selective blocker of voltage-gated potassium (K+) channels and is an approved drug (Dalfampridine) for improving walking in patients with multiple sclerosis (MS).

-

Mechanism of Action: In demyelinated neurons, the exposure of K+ channels that are normally covered by the myelin sheath leads to a leakage of potassium ions during action potential propagation. This leakage short-circuits the axonal current, leading to conduction failure. 4-AP blocks these exposed channels, reducing the repolarizing K+ current and thereby prolonging the action potential. This allows the electrical signal to be conducted more effectively across the demyelinated segment of the axon, restoring nerve function.

Figure 2. Mechanism of 4-Aminopyridine (not 2-Chloro-4-aminopyridine) in MS.

The mechanism of 4-AP provides a powerful illustration of how the aminopyridine scaffold can be leveraged for therapeutic benefit. While 2-Chloropyridin-4-amine itself is not a K+ channel blocker, its structure is a starting point for chemists to design novel molecules that may target different channels, receptors, or enzymes with high specificity.

Scaffolding for Antimicrobial Agents

Research has demonstrated that 2-Chloropyridin-4-amine can be used to synthesize derivatives with potential antimicrobial properties. In one study, a series of Schiff bases were synthesized from 2-amino-4-chloropyridine and various aldehydes. These new compounds were then evaluated for their in-vitro antimicrobial effects.

This protocol outlines a general method for assessing the antimicrobial activity of synthesized compounds.

-

Preparation of Media: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Evenly spread the inoculum over the surface of the agar plates.

-

Well Preparation: Aseptically bore wells (e.g., 6 mm in diameter) into the solidified agar.

-

Application of Compounds: Add a defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, into each well. A control well with the solvent alone must be included.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

While the parent compound shows no significant activity, this line of research demonstrates its value as a scaffold for generating new chemical entities with potential therapeutic applications.

Conclusion

The biological significance of 2-Chloropyridin-4-amine hydrochloride is indirect yet profound. It is not a compound with a direct, well-defined mechanism of action in biological systems. Instead, it is a quintessential example of a versatile chemical intermediate—a foundational building block that enables the synthesis of highly active molecules.

Its role in the production of the cytokinin plant growth regulator Forchlorfenuron has a significant impact on agricultural productivity. In the pharmaceutical realm, it serves as a valuable scaffold, providing a structural starting point for the development of new drugs. The well-understood mechanism of its non-chlorinated analog, 4-aminopyridine, highlights the therapeutic potential held within the broader aminopyridine class.

For researchers and drug development professionals, 2-Chloropyridin-4-amine hydrochloride should be viewed as a key starting material. Future research should continue to leverage its unique chemical properties to create novel derivatives targeting a wide range of biological pathways, from plant physiology to human disease.

References

A comprehensive list of references will be generated and appended to the final document.

Introduction: The Strategic Importance of 2-Chloropyridin-4-amine Hydrochloride in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 2-Chloropyridin-4-amine Hydrochloride for Researchers and Drug Development Professionals

2-Chloropyridin-4-amine, and its hydrochloride salt, is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a halogenated site amenable to cross-coupling reactions, renders it a versatile precursor for a diverse array of complex molecular architectures.[3] This guide provides a comprehensive overview of the primary synthetic routes to 2-Chloropyridin-4-amine hydrochloride, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies. The focus is on providing actionable insights for researchers and process chemists engaged in the practical application of these synthetic strategies. This compound is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders, as well as in the formulation of herbicides and fungicides.[1][2]

Synthetic Strategies: A Comparative Analysis

The synthesis of 2-Chloropyridin-4-amine hydrochloride can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability and cost of the starting materials, scalability, and the desired purity of the final product.

Route 1: Synthesis from Picolinic Acid Derivatives

A well-established and frequently cited method for the synthesis of 2-amino-4-chloropyridine commences with picolinic acid or its derivatives.[4][5][6] This pathway is notable for its logical progression of functional group transformations, culminating in the desired product.

This synthetic sequence typically involves an initial chlorination of a picolinic acid derivative, followed by a series of transformations to install the amino group at the 4-position. A particularly efficient iteration of this route starts from methyl 4-chloropicolinate hydrochloride.[7][8] The key steps are:

-

Hydrazinolysis: The methyl ester of 4-chloropicolinate is converted to the corresponding hydrazide by treatment with hydrazine hydrate. This is a standard nucleophilic acyl substitution reaction at the carbonyl carbon.

-

Diazotization: The resulting hydrazide is then treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C) to form an acyl azide. This is a classic diazotization reaction.

-

Curtius Rearrangement: The acyl azide, upon gentle heating, undergoes a Curtius rearrangement, extruding nitrogen gas to form an isocyanate intermediate. This is then hydrolyzed to the desired 2-amino-4-chloropyridine.

An important improvement to this general approach involves the synthesis of the starting material, methyl 4-chloropicolinate, from picolinic acid hydrochloride. It has been demonstrated that the addition of one equivalent of water to the reaction of picolinic acid hydrochloride with thionyl chloride can significantly improve the yield of the chlorination step, from around 50% to 90%.[4]

[9]

-

Amide Formation: Slowly add 40 grams of 2-pyridinecarboxylic acid to 116 grams of thionyl chloride. After the addition is complete, add 1 gram of N,N-dimethylformamide and reflux the reaction solution for 2-16 hours. After the reaction is complete, recover the thionyl chloride to obtain 46 grams of 4-chloropyridine-2-acyl chloride. Dissolve the acyl chloride in 200 ml of 1,4-dioxane and pass ammonia gas through the solution for 5-16 hours. Remove most of the solvent, cool to 0-5°C, and collect the precipitated white solid to obtain 37 grams of 4-chloropyridin-2-amide (93% yield).

-

Hofmann Degradation: Prepare an aqueous solution of calcium hypochlorite from 78 grams of calcium hypochlorite and 1 liter of water. Add 35 grams of 4-chloropyridin-2-amide in batches. After the addition, raise the temperature to 60-80°C and react until the starting material is consumed. Cool the reaction to room temperature.

-

Work-up and Isolation: Extract the reaction solution with dichloromethane. Dry the combined organic phases over anhydrous sodium sulfate, remove the solvent, and recrystallize the residue from ethanol to obtain 30 grams of 2-amino-4-chloropyridine as a white solid (81% yield).

Route 3: Synthesis from 2-Chloropyridine via Nitration and Reduction

An alternative approach starts from the readily available 2-chloropyridine. [10][11]This method involves electrophilic aromatic substitution to introduce a nitro group, which is subsequently reduced to the amine.

-

N-Oxidation: The synthesis begins with the N-oxidation of 2-chloropyridine, typically using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (m-CPBA). [10][11]The formation of the N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.

-

Nitration: The 2-chloropyridine-N-oxide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. [11]3. Reduction: The final step involves the reduction of the nitro group to an amine. A common reducing agent for this transformation is iron powder in the presence of an acid like acetic acid or hydrochloric acid. [11][12][13]

-

N-Oxidation (Conceptual Outline): React 2-chloropyridine with a suitable oxidizing agent such as m-CPBA in a solvent like chloroform to form 2-chloropyridine-N-oxide. [11]2. Nitration (Conceptual Outline): Treat the 2-chloropyridine-N-oxide with a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-chloro-4-nitropyridine-N-oxide. [11]3. Reduction: To a mixture of 2-chloro-4-nitropyridine-N-oxide (0.2 mol) and iron powder (0.7 mol) in glacial acetic acid (250 mL), heat the reaction to reflux for 1.5 hours. Monitor the reaction by TLC. After completion, cool the reaction to ≤25 °C and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.

-

Work-up and Isolation: Extract the mixture with diethyl ether (3 x 500 mL). Wash the combined organic layers with saturated aqueous sodium chloride (2 x 100 mL) and then with water (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate. Recrystallize the product from a 1:1 mixture of benzene and cyclohexane to obtain 2-chloro-4-aminopyridine.

Comparative Summary of Synthetic Routes

| Starting Material | Key Intermediates | Key Reactions | Reported Overall Yield | Advantages | Disadvantages |

| Picolinic Acid Hydrochloride | Methyl 4-chloropicolinate, Acyl azide | Chlorination, Hydrazinolysis, Curtius Rearrangement | Moderate to High [4] | Well-established, improved chlorination step available. | Multi-step process. |

| 2-Pyridine Carboxylic Acid | 4-Chloropyridine-2-amide | Amidation, Hofmann Degradation | ~75% [9] | Good overall yield, relatively straightforward steps. | Use of hazardous reagents like thionyl chloride. |

| 2-Chloropyridine | 2-Chloropyridine-N-oxide, 2-Chloro-4-nitropyridine-N-oxide | N-Oxidation, Nitration, Reduction | High (for reduction step) [13] | Readily available starting material. | Use of strong acids and potentially hazardous nitration conditions. |

Conclusion and Future Outlook

The synthesis of 2-Chloropyridin-4-amine hydrochloride is well-documented, with several reliable and scalable routes available to chemists. The choice of the optimal synthetic pathway will depend on a careful consideration of factors such as cost, safety, and available equipment. The methods starting from picolinic acid derivatives and 2-pyridine carboxylic acid offer robust and high-yielding approaches, while the route from 2-chloropyridine provides an alternative from a common starting material. Future research in this area may focus on developing greener and more atom-economical synthetic methods, potentially through catalytic C-H amination or other novel transformations, to further enhance the efficiency and sustainability of producing this important chemical intermediate.

References

-

Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 861-872. [Link]

-

Taylor & Francis Online. (n.d.). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Retrieved from [Link]

-

Industrial Additives. (2023, November 12). preparation methods and uses of 2-amino-4-chloro-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (n.d.). CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

Semantic Scholar. (1997, March 1). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Retrieved from [Link]

-

ResearchGate. (2015, August). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-2-chloropyridine | 14432-12-3 | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]

- 7. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-4-chloropyridine | 19798-80-2 [chemicalbook.com]

- 9. preparation methods and uses of 2-amino-4-chloro-pyridine_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 11. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 12. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 13. CN102101841A - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

The Two Faces of a Heterocycle: A Technical Guide to the Biological Activity of 2-Chloropyridin-4-amine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropyridin-4-amine hydrochloride, a seemingly simple halogenated pyridine, represents a cornerstone scaffold in the expansive field of bioactive molecule synthesis. While its direct biological activities are specific and notable, its primary value lies in its role as a versatile chemical building block. The strategic placement of its chloro and amino functionalities allows for facile chemical modifications, making it a privileged starting material for a diverse array of therapeutic agents and agrochemicals. This guide provides an in-depth exploration of the dual nature of this compound: its intrinsic biological effects and, more significantly, its function as a core pharmacophore in the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents, as well as highly effective plant growth regulators. We will dissect its structure-activity relationships, delve into the mechanisms of its most important derivatives, and provide actionable experimental protocols for researchers in the field.

Introduction: A Profile of a Versatile Synthetic Intermediate

2-Chloropyridin-4-amine hydrochloride (CAS Number: 2897-42-9) is a pyridine derivative characterized by a chlorine atom at the 2-position and an amino group at the 4-position, with the hydrochloride salt enhancing its stability and solubility.[1] Its chemical architecture is of great interest to medicinal chemists; the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the 2-position susceptible to nucleophilic substitution, while the amino group at the 4-position provides a convenient handle for amide bond formation, urea synthesis, and other derivatizations.[1] This dual reactivity is the key to its utility as a precursor for a wide range of biologically active molecules.[1][2][3][4]

Intrinsic Biological Activities of the Core Scaffold

While much of the research focuses on its derivatives, the 2-Chloropyridin-4-amine core is not biologically inert. Its activities, though less explored, are significant in specific contexts.

Agrochemical Applications: A Direct Antifungal Agent

Beyond its role as an intermediate, 4-Amino-2-chloropyridine has been identified as a potent pesticide in its own right. It exhibits high activity against a variety of plant pathogens, including those responsible for rust and powdery mildew, common and destructive fungal diseases in agriculture.[1][5] This inherent fungicidal activity suggests that the core 2-chloro-4-aminopyridine structure interacts with essential biological pathways in these organisms, a property that can be amplified in its derivatives.

Potential as an Ion Channel Modulator: An Analogy to 4-Aminopyridine

The non-chlorinated parent compound, 4-aminopyridine (4-AP), is a well-characterized, non-selective blocker of voltage-gated potassium (K+) channels.[6][7][8] 4-AP is known to enhance neurotransmitter release and is used clinically to improve walking in patients with multiple sclerosis. It is proposed to enter the K+ channel when the activation gate is open and subsequently bias the gate toward a closed conformation.[9]

Although direct studies on 2-Chloropyridin-4-amine's effect on specific ion channels are not widely published, its structural similarity to 4-AP makes it a strong candidate for ion channel modulation. The addition of the chlorine atom at the 2-position would alter the molecule's size, electronegativity, and lipophilicity, likely modulating its binding affinity and selectivity for different channel subtypes. This potential neurological activity is a critical consideration, especially when this scaffold is used to develop drugs targeting the central nervous system.

A Privileged Scaffold in Medicinal Chemistry and Agrochemicals

The true power of 2-Chloropyridin-4-amine hydrochloride lies in its application as a foundational scaffold for building more complex, highly active molecules. Its derivatives have shown significant promise across multiple therapeutic and agricultural domains.

Anticancer Drug Discovery

The 2-chloropyridine moiety is a key component in a variety of anticancer agents, functioning primarily as a scaffold for kinase inhibitors and other novel therapeutics.

-

Kinase Inhibitors: This scaffold is prominent in the synthesis of inhibitors for enzymes like Checkpoint Kinase 1 (CHK1), which are crucial for cell cycle regulation and are often dysregulated in cancer.[1]

-

Telomerase Inhibitors: Novel 2-chloro-pyridine derivatives incorporating flavone moieties have been synthesized and shown to act as telomerase inhibitors.[2] One such compound demonstrated a strong inhibitory effect on telomerase with an IC50 value of 0.8 µM.[2]

-

Broad-Spectrum Cytotoxicity: Pyranopyridine derivatives synthesized from a 2-chloropyridine starting material have shown potent anticancer activity against a panel of human cancer cell lines, in some cases exceeding the potency of the reference drug doxorubicin.[10][11]

| Derivative Class | Target Cell Line | Reported Activity (IC₅₀ in µM) | Reference |

| Pyranopyridine Derivative (Compound 12) | HepG2 (Liver), MCF-7 (Breast), Caco-2 (Colorectal), HCT116 (Colorectal) | More potent than doxorubicin (specific values not provided in abstract) | [10][11] |

| Pyranopyridine Derivative (Compound 14) | HepG2 (Liver), MCF-7 (Breast), Caco-2 (Colorectal), HCT116 (Colorectal) | More potent than doxorubicin (specific values not provided in abstract) | [10][11] |

| Flavone Derivative (Compound 6e) | SGC-7901 (Gastric) | 22.28 µg/mL | [2] |

| Flavone Derivative (Compound 6f) | SGC-7901 (Gastric) | 18.45 µg/mL | [2] |

| Cyanopyridone Derivative (Compound 5a) | MCF-7 (Breast) | 1.77 | [12] |

| Cyanopyridone Derivative (Compound 5a) | HepG2 (Liver) | 2.71 | [12] |

| Pyridopyrimidine Derivative (Compound 7b) | MCF-7 (Breast) | 6.22 | [12] |

Antimicrobial Agents

The development of new antimicrobial agents is a global health priority. Derivatives of 2-amino-4-chloropyridine, particularly Schiff bases formed by reacting the 4-amino group with various aldehydes, have shown promising results. These compounds have been evaluated for their in-vitro antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with several derivatives exhibiting significant biological activity.[13] Structure-activity relationship (SAR) studies suggest that the nature of the substituent on the aldehyde plays a crucial role in the antimicrobial potency.

Enzyme Inhibitors: Targeting Urease

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for bacteria like Helicobacter pylori, which is implicated in peptic ulcers. Thiourea derivatives synthesized from 2-amino-4-chloropyridine have been investigated as potential urease inhibitors. These studies have identified compounds with significant urease inhibition activity, with IC50 values in the low micromolar range.

Agrochemicals: Potent Plant Growth Regulators

One of the most commercially significant applications of 4-Amino-2-chloropyridine is in the synthesis of Forchlorfenuron (also known as CPPU or KT-30).[1][5] This compound is a highly active phenylurea-type cytokinin, a class of plant hormones that promotes cell division and differentiation.[12][14][15][16]

-

Mechanism of Action: Forchlorfenuron mimics natural cytokinins but with greatly amplified potency.[14][15] It promotes tissue growth, bud development, and can delay senescence.[1][5] Interestingly, in yeast, Forchlorfenuron has been shown to disturb cytokinesis by deforming septin structures at the bud neck, suggesting a fundamental interaction with the cell division machinery.[2]

-

Applications: It is widely used in agriculture to increase the size and yield of fruits like grapes and kiwis, and to improve the overall quality of various crops.[10][16]

Methodologies and Experimental Protocols

To facilitate further research, this section provides standardized protocols for evaluating the biological activities discussed.

Workflow for Synthesis and Screening of Derivatives

The general process for exploring the biological activity of new derivatives follows a logical progression from chemical synthesis to biological evaluation.

Caption: General workflow for derivative synthesis and biological screening.

Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

This method is a widely used preliminary test to assess the antimicrobial activity of chemical compounds.

Objective: To determine the ability of a 2-Chloropyridin-4-amine derivative to inhibit the growth of specific bacterial or fungal strains.

Materials:

-

Test derivative compound, dissolved in a suitable solvent (e.g., DMSO).

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-

Solvent (e.g., DMSO) as a negative control.

-

Mueller-Hinton Agar (MHA) plates.

-

Bacterial/fungal inoculum suspension equivalent to a 0.5 McFarland standard.

-

Sterile cotton swabs.

-

Sterile cork borer (6 mm diameter).

-

Micropipettes and sterile tips.

-

Incubator.

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Well Creation: Use a sterile cork borer to aseptically punch uniform wells into the agar. Carefully remove the agar plugs.

-

Sample Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test derivative solution into a designated well.

-

Controls: In separate wells on the same plate, add the same volume of the positive control (standard antibiotic) and the negative control (solvent).

-

Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone size of the test compound to the positive and negative controls.

Protocol: Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies urease activity by measuring the production of ammonia.[2][4][11]

Objective: To determine the IC50 value of a 2-Chloropyridin-4-amine derivative against urease.

Materials:

-

Jack Bean Urease enzyme solution.

-

Urea solution (substrate).

-

Phosphate buffer (pH 7.0).

-

Test inhibitor compound at various concentrations.

-

Thiourea (standard inhibitor).

-

Phenol Reagent (Phenol and Sodium Nitroprusside).

-

Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite).

-

96-well microplate reader.

Procedure:

-

Assay Preparation: In a 96-well plate, add 25 µL of the test compound (or standard inhibitor) at various dilutions.

-

Enzyme Addition: Add 25 µL of urease enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding 50 µL of urea solution to each well. Incubate at 37°C for 30 minutes.

-

Color Development: Stop the reaction and develop the color by adding 50 µL of the Phenol Reagent followed by 50 µL of the Alkali Reagent to each well.

-

Final Incubation: Incubate at 37°C for another 30 minutes for the blue indophenol color to develop.

-

Measurement: Read the absorbance at ~625-630 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value (the concentration that inhibits 50% of the enzyme's activity) can then be determined using dose-response curve analysis.

Conclusion and Future Perspectives

2-Chloropyridin-4-amine hydrochloride is a molecule of significant duality. It possesses direct, albeit niche, biological activities as an antifungal agent and holds strong potential as an ion channel modulator. However, its most profound impact on science and industry is its role as a versatile and powerful scaffold. The chemical handles it provides have enabled the construction of a vast chemical space, leading to the discovery of potent anticancer agents, antimicrobials, and the highly successful class of phenylurea cytokinin plant growth regulators.

The future of this scaffold remains bright. Its proven success warrants its inclusion in combinatorial libraries for high-throughput screening against new biological targets. Further exploration of its direct effects on ion channels could open new avenues for neurological drug discovery. As our understanding of disease pathways deepens, the 2-chloropyridin-4-amine core will undoubtedly continue to serve as a reliable foundation for the rational design of next-generation therapeutics and advanced agrochemicals.

References

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). PubMed. Retrieved December 31, 2025, from [Link]

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Effects of CPPU (N‐(2‐chloro‐4‐pyridyl)‐N'‐phenylurea) on fruit growth, maturity, and storage quality of kiwifruit. (n.d.). Taylor & Francis Online. Retrieved December 31, 2025, from [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved December 31, 2025, from [Link]

-

N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2019). Taylor & Francis Online. Retrieved December 31, 2025, from [Link]

-

The Chemistry Behind Crop Enhancement: Exploring 4-Amino-2-Chloropyridine's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved December 31, 2025, from [Link]

-

2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

- CN103265380B - Forchlorfenuron soluble granules and preparation method thereof. (n.d.). Google Patents.

-

CPPU KT (Forchlorfenuron) cytokinin and cytokines for plant cells divisions for fruits and vegetables. (n.d.). panpanindustry.com. Retrieved December 31, 2025, from [Link]

-

Forchlorfenuron CPPU KT-30. (n.d.). Efong Corp. Retrieved December 31, 2025, from [Link]

-